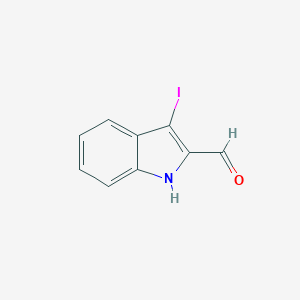

3-iodo-1H-indole-2-carbaldehyde

Descripción general

Descripción

3-iodo-1H-indole-2-carbaldehyde is a derivative of indole-3-carboxaldehyde, which is a biochemical used to prepare analogs of the indole phytoalexin cyclobrassinin with NR1R2 group . It is a biologically active metabolite which acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells .

Synthesis Analysis

1H-Indole-3-carboxaldehyde and its derivatives have represented the key intermediates for the preparation of biologically active compounds as well indole alkaloids . They are important precursors for the synthesis of divers heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Molecular Structure Analysis

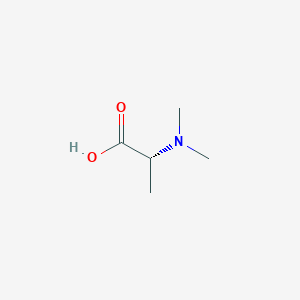

The molecular structure of 3-iodo-1H-indole-2-carbaldehyde can be found in various databases . The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis

Indole-3-carbaldehyde has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid . It condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-iodo-1H-indole-2-carbaldehyde can be found in various databases . The molecular weight is 243.04 g/mol .Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

Indole derivatives, including 3-iodo-1H-indole-2-carbaldehyde, are crucial in the synthesis of compounds with significant biological activities. For instance, they have been used to prepare a variety of indolyl aldehydes through methods such as benzylic C–H insertion by rhodium carbene .

Anti-inflammatory and Analgesic Activities

Some indole derivatives have shown promising anti-inflammatory and analgesic activities. Compounds with an indole structure have been compared with established medications like indomethacin and celecoxib, indicating their potential in medical applications .

3. Inhibitors for Aldose and Aldehyde Reductase Indole-3-carbaldehyde derivatives have been evaluated as inhibitors for enzymes like aldose reductase (ALR2) and aldehyde reductase (ALR1), which are significant in the context of diabetes management and other metabolic disorders .

Antitubercular Activity

Derivatives of indole have been investigated for their antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis, showcasing the role of indole structures in combating infectious diseases .

Cancer Treatment

The application of indole derivatives in treating cancer cells highlights their importance in oncology. These compounds exhibit various biologically vital properties that make them suitable candidates for cancer treatment .

Mecanismo De Acción

Target of Action

3-Iodo-1H-indole-2-carbaldehyde, like many indole derivatives, is known to have a wide range of biological activities . , playing a significant role in cell biology.

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes at the molecular level . These interactions often result in the inhibition or activation of certain biological processes, contributing to their wide range of biological activities .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants

Result of Action

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including 3-Iodo-1H-indole-2-carbaldehyde, could have a wide range of molecular and cellular effects.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-iodo-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-9-6-3-1-2-4-7(6)11-8(9)5-12/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZVPGMSKQLUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453151 | |

| Record name | 3-iodo-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-iodo-1H-indole-2-carbaldehyde | |

CAS RN |

176327-44-9 | |

| Record name | 3-iodo-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main application of 3-iodo-1H-indole-2-carbaldehyde highlighted in the research?

A: The research primarily focuses on using 3-iodo-1H-indole-2-carbaldehyde as a starting material for synthesizing substituted β-carbolines. [] Specifically, the study demonstrates that reacting this compound with alk-1-ynes in the presence of a palladium catalyst leads to the formation of β-carbolines through a tandem coupling-cycloamination process. [] This method provides an efficient synthetic route to access these valuable heterocyclic compounds with potential biological activities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B177385.png)

![3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone](/img/structure/B177398.png)